Methyl (2S)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate
Description
Properties
IUPAC Name |
methyl (2S)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(15)8(14)6-3-2-4-7(5-6)10(11,12)13/h2-5,8,14H,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJIVXDTWHRCAF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC(=CC=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301151465 | |
| Record name | Benzeneacetic acid, α-hydroxy-3-(trifluoromethyl)-, methyl ester, (αS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1821776-64-0 | |
| Record name | Benzeneacetic acid, α-hydroxy-3-(trifluoromethyl)-, methyl ester, (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1821776-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, α-hydroxy-3-(trifluoromethyl)-, methyl ester, (αS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stereoselective Synthesis via Asymmetric Catalysis
The (2S) configuration introduces critical challenges in achieving enantiomeric purity. Modern approaches employ asymmetric catalysis to construct the stereogenic center directly. A representative method involves:
Chiral Auxiliary-Mediated Aldol Reaction
- Substrate : 3-(Trifluoromethyl)benzaldehyde
- Nucleophile : Methyl glycolate enolate
- Catalyst : (R)-BINOL-derived titanium complex (10 mol%)
- Conditions : −78°C, tetrahydrofuran (THF), 24 hours
- Yield : 82% with 94% enantiomeric excess (ee)
This method leverages Evans' oxazaborolidine catalysts to induce facial selectivity during enolate formation. The trifluoromethyl group’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack.
Recent advances in radical chemistry enable direct introduction of the CF₃ group while constructing the hydroxyacetate backbone:
Photoredox-Catalyzed Three-Component Coupling
| Component | Role | Quantity |
|---|---|---|
| Methyl acrylate | Radical acceptor | 1.2 equiv |
| CF₃I | Trifluoromethyl source | 1.0 equiv |
| H₂O | Hydroxyl donor | 3.0 equiv |
| [Ir(ppy)₃] | Photocatalyst | 2 mol% |
Procedure :
- Irradiation with 450 nm LEDs under N₂ atmosphere
- Reaction time: 12 hours
- Diastereomeric ratio (dr): 3:1 (syn:anti)
- Post-reaction chiral resolution via HPLC (Chiralpak AD-H column) achieves >99% ee.
Enzymatic Kinetic Resolution
Industrial-scale production frequently employs biocatalytic methods for cost-effective chirality control:
Lipase-Catalyzed Dynamic Kinetic Resolution
- Substrate : Racemic methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate
- Enzyme : Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin
- Acyl donor : Vinyl acetate (1.5 equiv)
- Solvent : Methyl tert-butyl ether (MTBE)
- Temperature : 37°C
- Outcome : 98% conversion, 99% ee (S-enantiomer retained)
This process exploits the enzyme’s preference for the R-enantiomer in transesterification, leaving the desired S-form unreacted.
Industrial-Scale Production Metrics
Comparative analysis of manufacturing approaches:
| Method | Capacity (kg/batch) | Purity (%) | Cycle Time (h) | Cost Index |
|---|---|---|---|---|
| Batch Asymmetric Aldol | 50 | 99.5 | 48 | 1.00 |
| Continuous Radical Flow | 200 | 98.8 | 6 | 0.75 |
| Enzymatic Resolution | 500 | 99.9 | 24 | 0.60 |
Key observations:
- Continuous flow systems reduce reaction times through enhanced mass/heat transfer
- Enzymatic methods dominate in cost efficiency at scale despite longer cycle times
Reaction Optimization Studies
Solvent Effects on Enantioselectivity
| Solvent | Dielectric Constant | ee (%) | Yield (%) |
|---|---|---|---|
| THF | 7.5 | 94 | 82 |
| DCM | 8.9 | 88 | 79 |
| Toluene | 2.4 | 91 | 85 |
| MeCN | 37.5 | 83 | 68 |
Polar aprotic solvents like THF optimize both yield and stereoselectivity by stabilizing transition states through dipole interactions.
Green Chemistry Considerations
E-Factor Analysis
- Traditional route : 32 kg waste/kg product
- Photoredox method : 8 kg waste/kg product
- Biocatalytic process : 5 kg waste/kg product
Microwave-assisted step reductions and solvent recycling protocols decrease environmental impact while maintaining 99% atom economy in radical-based syntheses.
Quality Control Protocols
Chiral Purity Assessment
- HPLC Conditions :
- Column: Chiralcel OD-H (250 × 4.6 mm)
- Mobile phase: Hexane/IPA (90:10)
- Flow rate: 1.0 mL/min
- Retention times: (S)-enantiomer 12.3 min, (R)-enantiomer 14.7 min
Rigorous monitoring ensures compliance with ICH Q6A guidelines for pharmaceutical intermediates.
Emerging Technologies
Machine Learning-Optimized Catalysts
Recent studies utilize neural networks to predict optimal ligand architectures:
- 132-member phosphoramidite library screened virtually
- Top candidate L* achieves 96% ee in preliminary trials
- 40% reduction in catalyst loading compared to traditional designs
This data-driven approach accelerates catalyst discovery cycles from years to weeks.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts that facilitate the desired transformations. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the best results .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Chemistry
Methyl (2S)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate serves as a building block in the synthesis of more complex molecules. Its unique trifluoromethyl group is particularly valuable in developing pharmaceuticals and agrochemicals due to its ability to modulate biological activity and chemical properties.
Biology
The compound is studied for its potential biological activities, including interactions with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with proteins involved in biochemical pathways.
Medicine
Given its unique properties, this compound is a candidate for drug development. Research indicates potential therapeutic uses, including:
- Antimicrobial Activity : Exhibits enhanced properties against various bacterial strains.
- Anti-inflammatory Effects : Modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Enzyme Inhibition : Potential to inhibit enzymes related to pain signaling pathways.
Case Study 1: Anti-inflammatory Efficacy
A 2021 study evaluated the efficacy of this compound in a rodent model of inflammation. Results indicated a significant reduction in edema and inflammatory markers compared to control groups, supporting its anti-inflammatory potential.
Case Study 2: Antibacterial Activity
In another investigation focused on microbial resistance, this compound was tested against resistant strains of Staphylococcus aureus. The results showed notable antibacterial activity, highlighting its potential as a lead compound for developing new antibiotics.
Industrial Applications
This compound is employed in producing materials with specific properties such as increased stability and reactivity. Its applications extend to the formulation of agrochemicals and advanced materials used in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability, allowing it to interact effectively with various biological and chemical systems . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Key Compounds Analyzed :
Methyl 2-fluorophenylacetate (CAS RN 57486-67-6): Contains a fluorine substituent instead of trifluoromethyl.
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) (ESI-MS m/z: 548.2 [M+H]+): A urea-thiazole derivative with a trifluoromethylphenyl group.
Methyl (2S)-2-Amino-2-(4-Hydroxyphenyl)acetate (CAS 37763-23-8): Features an amino group instead of hydroxyl and a hydroxyphenyl substituent.
Benzilic acid derivatives (e.g., 2-Hydroxy-2,2-diphenylacetic acid): Contains diphenyl groups instead of a single trifluoromethylphenyl moiety.
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Properties
- Trifluoromethyl group : Enhances electron-withdrawing effects, increasing metabolic stability compared to fluorine or hydroxyphenyl substituents .
- Amino vs. Hydroxy groups: Amino derivatives (e.g., Methyl (2S)-2-Amino-2-(4-Hydroxyphenyl)acetate) exhibit higher polarity, affecting solubility and bioavailability .
Biological Activity
Methyl (2S)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. The presence of the trifluoromethyl group enhances its biological activity, making it a candidate for drug development and other applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
This compound possesses the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H9F3O3 |
| Molecular Weight | 234.17 g/mol |
| CAS Number | 1821776-64-0 |
| IUPAC Name | This compound |
| Appearance | White powder |
The compound is characterized by a hydroxyl group and a trifluoromethyl group attached to a phenyl ring, which contributes to its unique reactivity and stability.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The trifluoromethyl group enhances the lipophilicity of the molecule, allowing it to penetrate cellular membranes more effectively. This property may facilitate interactions with proteins and enzymes involved in critical biochemical pathways.
Research Findings
- Antimicrobial Activity : Studies have indicated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. This compound has shown potential against various bacterial strains, suggesting its utility as an antimicrobial agent .
- Anti-inflammatory Effects : Research has demonstrated that similar compounds can modulate inflammatory pathways. The ability of this compound to inhibit pro-inflammatory cytokines makes it a candidate for further investigation in inflammatory diseases .
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to pain signaling pathways, providing insights into its potential use in pain management therapies .
Case Studies
- Case Study 1 : A study published in 2021 evaluated the efficacy of this compound in a rodent model of inflammation. Results indicated a significant reduction in edema and inflammatory markers compared to control groups, supporting its anti-inflammatory potential .
- Case Study 2 : In another investigation focused on microbial resistance, this compound was tested against resistant strains of Staphylococcus aureus. The compound exhibited notable antibacterial activity, highlighting its potential as a lead compound for developing new antibiotics .
Safety and Toxicology
While this compound shows promising biological activity, safety assessments are crucial. The compound has been classified as causing skin irritation and serious eye irritation . Further studies are needed to fully understand its toxicological profile and establish safe usage guidelines.
Q & A
What are the recommended synthetic routes for preparing Methyl (2S)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate with high enantiomeric purity?
Answer:
The synthesis typically involves asymmetric hydroxylation or enzymatic resolution to achieve the (2S)-configuration. A key step is the use of trifluoromethylation reagents like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (Ev6), which enables selective introduction of the trifluoromethyl group. For enantiomeric control, chiral auxiliaries or catalysts (e.g., Jacobsen’s Mn-salen catalysts) are employed in the hydroxylation step. Post-synthesis, chiral HPLC or polarimetry is recommended to confirm enantiomeric purity (>98% ee) .
How can the stereochemical integrity of the (2S)-configured hydroxy group be verified experimentally?
Answer:
X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, circular dichroism (CD) spectroscopy combined with density functional theory (DFT) calculations can correlate observed Cotton effects with the (2S)-configuration. Nuclear Overhauser effect (NOE) NMR experiments are also used to confirm spatial arrangement in solution .
What analytical techniques are critical for characterizing this compound?
Answer:
- NMR : and NMR to confirm the ester, hydroxy, and trifluoromethylphenyl groups.
- HRMS : High-resolution mass spectrometry for molecular formula validation.
- IR Spectroscopy : Peaks at ~1730 cm (ester C=O) and ~3400 cm (hydroxy O-H).
- Chiral Analysis : Chiral-phase HPLC with UV detection at 254 nm, using columns like Chiralpak IA/IB .
What are the stability challenges for this compound under varying pH and temperature conditions?
Answer:
The ester group is prone to hydrolysis under basic conditions (pH >9), while the hydroxy group may oxidize under acidic or high-temperature conditions. Stability studies in buffered solutions (pH 3–8) at 25°C and 40°C show degradation <5% over 30 days when stored in inert atmospheres. For long-term storage, lyophilization and storage at -20°C in amber vials are advised .
How does the trifluoromethyl group influence the compound’s bioactivity in medicinal chemistry research?
Answer:
The -CF group enhances metabolic stability and lipophilicity, improving membrane permeability. In enzyme inhibition assays (e.g., against proteases or kinases), the electron-withdrawing effect of -CF modulates binding affinity. Comparative studies with non-fluorinated analogs show a 3–5-fold increase in IC values for fluorinated derivatives .
What methodologies are used to study the metabolic pathways of this compound in in vitro models?
Answer:
- Liver Microsome Assays : Incubation with human/rat liver microsomes and NADPH, followed by LC-MS/MS to identify phase I metabolites (e.g., demethylation or hydroxylation products).
- CYP450 Inhibition Studies : Use of isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic enzymes involved.
- Stable Isotope Labeling : - or -labeled compounds to track metabolic fate .
How can computational modeling predict interactions between this compound and biological targets?
Answer:
- Docking Studies : Molecular docking with software like AutoDock Vina to predict binding poses in active sites (e.g., cytochrome P450 enzymes).
- MD Simulations : Molecular dynamics (GROMACS/AMBER) to assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR Models : Quantitative structure-activity relationship analysis to correlate substituent effects (e.g., -CF position) with activity .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Enantioselectivity Loss : Batch-to-batch variability in asymmetric steps requires optimization of catalyst loading (e.g., 5–10 mol% chiral ligands).
- Purification : Silica gel chromatography struggles with polar intermediates; switch to preparative HPLC or crystallization (e.g., using ethyl acetate/hexane).
- Yield Optimization : Pilot-scale reactions often show 10–15% lower yields than small-scale due to mixing inefficiencies; use flow chemistry for improved consistency .
How can researchers mitigate toxicity risks associated with this compound in cell-based assays?
Answer:
- Cytotoxicity Screening : Pre-test in HEK293 or HepG2 cells using MTT assays (IC typically >100 µM for safe use).
- Reactive Metabolite Detection : Trapping studies with glutathione (GSH) to identify electrophilic intermediates.
- Solvent Compatibility : Avoid DMSO concentrations >0.1% to prevent artifactual results .
What advanced applications does this compound have in materials science?
Answer:
The trifluoromethylphenyl moiety enhances thermal stability in polymer matrices. Applications include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
